molecular formula C6H8F3NO2 B1377699 2-Methyl-6-(trifluoromethyl)morpholin-3-one CAS No. 1375473-00-9

2-Methyl-6-(trifluoromethyl)morpholin-3-one

Cat. No. B1377699
M. Wt: 183.13 g/mol
InChI Key: CKSGZJRFOAFLOK-UHFFFAOYSA-N
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Description

“2-Methyl-6-(trifluoromethyl)morpholin-3-one” is a chemical compound with the CAS Number 1375473-00-9 . It has a molecular weight of 183.13 . The IUPAC name for this compound is 2-methyl-6-(trifluoromethyl)-3-morpholinone .


Molecular Structure Analysis

The InChI code for “2-Methyl-6-(trifluoromethyl)morpholin-3-one” is 1S/C6H8F3NO2/c1-3-5(11)10-2-4(12-3)6(7,8)9/h3-4H,2H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“2-Methyl-6-(trifluoromethyl)morpholin-3-one” is a powder at room temperature .

Scientific Research Applications

Efficient Synthesis and Antimicrobial Activity

  • Synthesis of Potent Antimicrobials : Kumar et al. (2007) demonstrated an efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for synthesizing potent antimicrobials. This compound was synthesized in nine steps with an overall yield of 36%, highlighting its potential in developing new antimicrobial agents Kumar, Sadashiva, & Rangappa, 2007.

Neurokinin-1 Receptor Antagonism

  • Development of Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) reported the synthesis of a water-soluble neurokinin-1 receptor antagonist, demonstrating high affinity and oral activity. This compound shows promise in pre-clinical tests relevant to emesis and depression Harrison et al., 2001.

Photophysical and Biomolecular Binding Properties

  • Photophysical Analysis and DNA Binding : Bonacorso et al. (2018) conducted a successful synthesis and photophysical analysis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. These compounds exhibited strong interactions with ct-DNA, suggesting potential applications in biomolecular research Bonacorso et al., 2018.

Electrochemical Synthesis of Functionalized Morpholines

  • Electrochemical Intramolecular Oxytrifluoromethylation : Claraz, Courant, & Masson (2020) developed an electrochemical method for the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols, providing access to CF3-containing morpholines. This method offers a straightforward approach to synthesizing variously substituted morpholines Claraz, Courant, & Masson, 2020.

Novel Synthesis Methods and Biological Activities

  • Antibacterial Activity of Morpholine Derivatives : Narsimha et al. (2014) explored the synthesis and antibacterial activity of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues. These compounds exhibited promising antibacterial activity, indicating potential for developing new antibacterial agents Narsimha et al., 2014.

Material Science Applications

  • Optical Properties of Copper(II) and Nickel(II) Complexes : Sahoo et al. (2019) synthesized a morpholine derivative that displayed intense fluorescence, employed for the detection of transition metal ions. This research indicates the potential of morpholine derivatives in developing materials for metal ion detection and digital writing applications Sahoo et al., 2019.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-3-5(11)10-2-4(12-3)6(7,8)9/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSGZJRFOAFLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)morpholin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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